molecular formula C11H14N4O5 B12320555 3'-(O-Methyl)inosine

3'-(O-Methyl)inosine

Cat. No.: B12320555
M. Wt: 282.25 g/mol
InChI Key: ABXDBVMGRKZFRC-UHFFFAOYSA-N
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Description

3’-(O-Methyl)inosine is a purine nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but has been chemically modified.

Preparation Methods

The synthesis of 3’-(O-Methyl)inosine typically involves the methylation of inosine at the 3’ position. This can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

3’-(O-Methyl)inosine can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-(O-Methyl)inosine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: This compound is employed in the study of nucleic acid metabolism and the role of modified nucleosides in biological processes.

    Medicine: 3’-(O-Methyl)inosine has shown potential in antiviral and antitumor research, particularly in targeting indolent lymphoid malignancies.

    Industry: It is used in the development of pharmaceuticals and other biomedical products.

Mechanism of Action

The mechanism of action of 3’-(O-Methyl)inosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound may also act as an agonist of nerve growth factor-activated protein kinase, promoting axon growth and nerve regeneration .

Properties

IUPAC Name

9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDBVMGRKZFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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